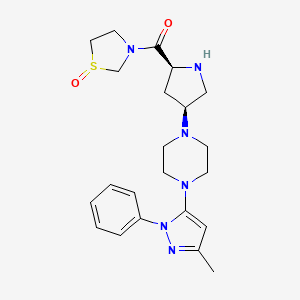
Teneligliptin Sulfoxide (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Teneligliptin Sulfoxide (Mixture of Diastereomers) is a compound that serves as an impurity of Teneligliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes . Teneligliptin Sulfoxide is characterized by its unique chemical structure, which includes a sulfoxide group and multiple stereocenters, resulting in a mixture of diastereomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Teneligliptin Sulfoxide involves the oxidation of Teneligliptin. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfoxide group without over-oxidation to the sulfone .
Industrial Production Methods
Industrial production of Teneligliptin Sulfoxide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product . The final product is purified using techniques such as recrystallization or chromatography to obtain the desired mixture of diastereomers .
Analyse Chemischer Reaktionen
Types of Reactions
Teneligliptin Sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Teneligliptin Sulfone.
Reduction: Teneligliptin.
Substitution: Various substituted derivatives of Teneligliptin.
Wissenschaftliche Forschungsanwendungen
Teneligliptin Sulfoxide is primarily used in scientific research as a reference standard and impurity marker for Teneligliptin . Its applications include:
Chemistry: Studying the oxidation and reduction behavior of sulfoxides.
Biology: Investigating the metabolic pathways and degradation products of Teneligliptin.
Medicine: Evaluating the pharmacokinetics and pharmacodynamics of Teneligliptin and its impurities.
Industry: Quality control and impurity profiling in the production of Teneligliptin.
Wirkmechanismus
Teneligliptin Sulfoxide, like Teneligliptin, inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood glucose control . The sulfoxide group may influence the binding affinity and metabolic stability of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sitagliptin Sulfoxide
- Saxagliptin Sulfoxide
- Linagliptin Sulfoxide
Uniqueness
Teneligliptin Sulfoxide is unique due to its specific stereochemistry and the presence of a thiazolidine ring, which distinguishes it from other DPP-4 inhibitors . Its pharmacokinetic profile, including a longer half-life and multiple elimination pathways, also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C22H30N6O2S |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1-oxo-1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6O2S/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-31(30)16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-,31?/m0/s1 |
InChI-Schlüssel |
HXVFMQDOVMZPHQ-XYITUZTBSA-N |
Isomerische SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCS(=O)C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


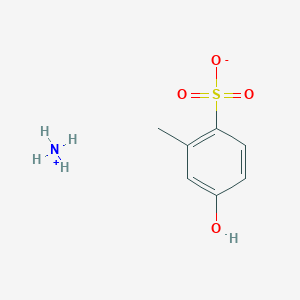
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]acetamide](/img/structure/B13857085.png)
![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)
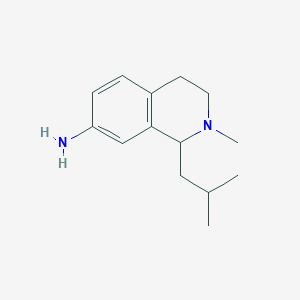

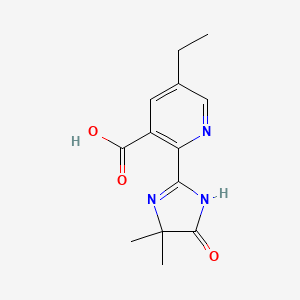
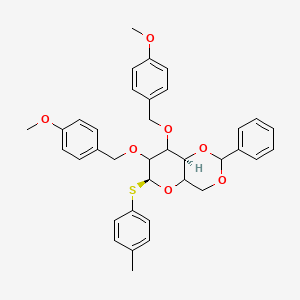
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
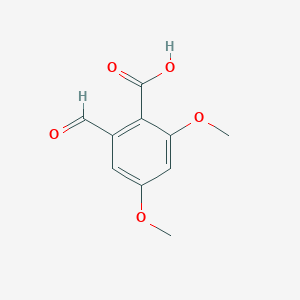
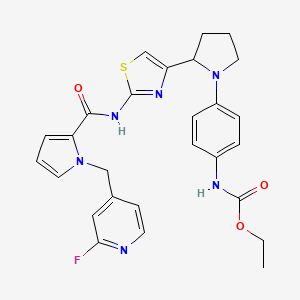
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)
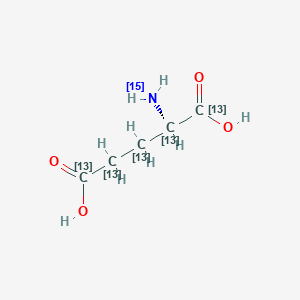
![5-Methyl-5-(2-methylpropyl)-3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-2,4-imidazolidinedione](/img/structure/B13857162.png)
